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molecular formula C7H13N3 B3256881 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine CAS No. 279236-77-0

3-(5-methyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B3256881
M. Wt: 139.2 g/mol
InChI Key: ORGYIMPJXDYEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034907B2

Procedure details

2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione (i.e. 8.92 mmol, 1 eq.) and hydzine monohydrate (17.84 mmol, 2eq.) were dissolved in dry EtOH (50 mL). The mixture was kept under reflux over night, then mixture was concentrated down to a volume of 25 mL. After that hydrochloric acid (conc., 55 mL) was added and the mixture was heated up to 50° C. for and kept at this temperature for 30 min. The formed precipitate was filtered off. The filtrate was cooled down to 0° C. and solid NaOH was added until a final pH-value of 10-12 is reached. The aqueous solution was extracted by means of CHCl3 (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent was removed. The product was purified by means of flash-chromatography using silica gel and a CHCl3/MeOH-gradient.
Name
2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
8.92 mmol
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
17.84 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[N:4][CH:3]=1>CCO>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
8.92 mmol
Type
reactant
Smiles
CC1=CN=CN1CCCN1C(C2=CC=CC=C2C1=O)=O
Name
monohydrate
Quantity
17.84 mmol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux over night
CONCENTRATION
Type
CONCENTRATION
Details
mixture was concentrated down to a volume of 25 mL
ADDITION
Type
ADDITION
Details
After that hydrochloric acid (conc., 55 mL) was added
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled down to 0° C.
ADDITION
Type
ADDITION
Details
solid NaOH was added until a final pH-value of 10-12
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted by means of CHCl3 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The product was purified by means of flash-chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CN=CN1CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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